1-Aminocyclobutanecarboxylic acid hydrochloride

Description

The exact mass of the compound 1-Aminocyclobutanecarboxylic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Aminocyclobutanecarboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Aminocyclobutanecarboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

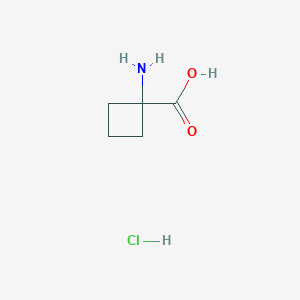

1-aminocyclobutane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c6-5(4(7)8)2-1-3-5;/h1-3,6H2,(H,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTVGNDTGRUBQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10462195 |

Source

|

| Record name | 1-Aminocyclobutane-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98071-16-0 |

Source

|

| Record name | Cyclobutanecarboxylic acid, 1-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98071-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminocyclobutane-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10462195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1-Aminocyclobutanecarboxylic Acid Hydrochloride

CAS Number: 98071-16-0

This technical guide provides an in-depth overview of 1-Aminocyclobutanecarboxylic Acid Hydrochloride, a pivotal compound in pharmaceutical research and organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document outlines its chemical properties, synthesis, and significant applications, supported by experimental protocols and pathway diagrams.

Chemical and Physical Properties

1-Aminocyclobutanecarboxylic Acid Hydrochloride is a white to off-white crystalline powder.[1][2] Its unique cyclobutane ring structure imparts specific conformational constraints, making it a valuable building block in medicinal chemistry.[3] The compound is soluble in water and some organic solvents like ethanol and dimethyl sulfoxide.[1]

Below is a summary of its key properties:

| Property | Value | References |

| CAS Number | 98071-16-0 | [4] |

| Molecular Formula | C₅H₁₀ClNO₂ | [5] |

| Molecular Weight | 151.59 g/mol | [5] |

| Melting Point | 226 °C | [1] |

| Appearance | White to off-white powder/crystal | [1][2] |

| Water Solubility | Soluble | [1] |

| Storage Temperature | 2-8°C, Inert atmosphere | [1] |

Synthesis and Production

The synthesis of 1-Aminocyclobutanecarboxylic Acid Hydrochloride typically involves a multi-step process. A general and efficient pathway starts from 1,1-cyclobutanedicarboxylic acid, which can be prepared through the condensation of ethyl malonate with trimethylene bromide.[6]

A common laboratory-scale synthesis method is described below.[2]

Experimental Protocol: General Synthesis

Objective: To synthesize 1-Aminocyclobutanecarboxylic Acid Hydrochloride.

Materials:

-

Cyclobutanone

-

Ammonium formate

-

Hydrochloric acid (HCl)

-

Reaction vessel with heating and stirring capabilities

-

Standard laboratory glassware for extraction and filtration

Procedure:

-

Formation of 1-Aminocyclobutanoate: React cyclobutanone with ammonium formate under heated conditions. This step generates the intermediate, 1-aminocyclobutanoate.

-

Hydrolysis and Salt Formation: Treat the 1-aminocyclobutanoate intermediate with hydrochloric acid. This reaction hydrolyzes the ester and forms the hydrochloride salt of the desired product.

-

Isolation and Purification: The final product, 1-Aminocyclobutanecarboxylic Acid Hydrochloride, is isolated from the reaction mixture, typically through crystallization, and then purified.

Safety Precautions: Standard personal protective equipment, including gloves and goggles, should be worn. The reaction should be carried out in a well-ventilated fume hood.[2]

Caption: General Synthesis Workflow.

Applications in Research and Drug Development

This compound is a versatile tool in several areas of scientific research.

-

Pharmaceutical Development: It serves as a crucial building block for synthesizing novel pharmaceuticals, particularly those targeting neurological disorders.[3] Its rigid structure is used to create conformationally constrained peptide analogues.

-

Biochemical Research: It is employed in studies related to amino acid metabolism and protein synthesis, aiding in the understanding of cellular processes.[3]

-

Peptide Synthesis: As an unnatural amino acid, it is incorporated into peptides to enhance their structural stability and biological activity. The conformational data strongly suggest that the 1-aminocyclobutane-1-carboxylic acid (Ac4c) residue is an effective beta-turn and helix former in peptides.[7]

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

Objective: To incorporate 1-Aminocyclobutanecarboxylic Acid (as its Fmoc-protected derivative) into a peptide chain on a solid support.

Materials:

-

Fmoc-1-aminocyclobutanecarboxylic acid

-

Solid-phase resin (e.g., Wang resin, Rink Amide resin)

-

Coupling reagents (e.g., HCTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Washing solutions

Procedure:

-

Resin Preparation: Swell the chosen resin in DMF. If the resin is Fmoc-protected, perform an initial deprotection step using 20% piperidine in DMF to expose the free amine.

-

Amino Acid Activation: Dissolve Fmoc-1-aminocyclobutanecarboxylic acid and a coupling reagent (e.g., HATU) in DMF. Add a base like DIPEA to activate the carboxylic acid.

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-6 hours to ensure complete coupling.

-

Washing: After the coupling reaction, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for approximately 20 minutes to remove the Fmoc protecting group from the newly added amino acid, exposing a new amine for the next coupling cycle.

-

Chain Elongation: Repeat steps 2-5 with the next desired amino acid until the peptide sequence is complete.

-

Cleavage and Deprotection: Once the synthesis is finished, treat the resin with a cleavage cocktail (e.g., 95% TFA) to cleave the peptide from the resin and remove side-chain protecting groups.

Role as an NMDA Receptor Antagonist

1-Aminocyclobutanecarboxylic acid and its derivatives are recognized as potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor.[8] The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[9] Its overactivation can lead to excitotoxicity and is implicated in various neurological disorders.

Antagonists like 1-aminocyclobutanecarboxylic acid block the receptor's ion channel, preventing the influx of Ca²⁺ and Na⁺.[10] This action modulates glutamatergic transmission and is a key area of investigation for therapies related to neurodegenerative diseases and psychiatric disorders.[9][10]

Caption: NMDA Receptor Antagonism.

References

- 1. 1-Aminocyclobutanecarboxylic Acid Hydrochloride CAS#: 98071-16-0 [m.chemicalbook.com]

- 2. 1-Aminocyclobutanecarboxylic Acid Hydrochloride | 98071-16-0 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 98071-16-0|1-Amino-1-cyclobutanecarboxylic acid hydrochloride|BLD Pharm [bldpharm.com]

- 5. 1-Aminocyclobutanecarboxylic acid HCl | CymitQuimica [cymitquimica.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of NMDA receptors through a membrane-to-channel path - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchchemshub.com [researchchemshub.com]

1-Aminocyclobutanecarboxylic acid hydrochloride chemical structure

An In-Depth Technical Guide to 1-Aminocyclobutanecarboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Aminocyclobutanecarboxylic acid hydrochloride, a pivotal molecule in neuroscience research and pharmaceutical development. This document outlines its chemical structure, physicochemical properties, synthesis, and mechanism of action, with a focus on its role as a modulator of the N-methyl-D-aspartate (NMDA) receptor. Detailed experimental protocols and data are presented to support its application in research and drug discovery.

Chemical Identity and Physicochemical Properties

1-Aminocyclobutanecarboxylic acid hydrochloride is the hydrochloride salt of a cyclic, non-proteinogenic amino acid. Its rigid cyclobutane core imparts unique conformational constraints that are crucial for its biological activity.

Chemical Structure:

Figure 1: Chemical Structure of 1-Aminocyclobutanecarboxylic Acid Hydrochloride.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | 1-aminocyclobutane-1-carboxylic acid hydrochloride | [1][2] |

| Synonyms | ACBC, 1-Amino-1-carboxycyclobutane HCl | [1] |

| CAS Number | 98071-16-0 | |

| Molecular Formula | C₅H₁₀ClNO₂ | [2] |

| Molecular Weight | 151.59 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water | |

| Melting Point | 226 °C (decomposes) | |

| InChI | InChI=1S/C5H9NO2.ClH/c6-5(4(7)8)2-1-3-5;/h1-3,6H2,(H,7,8);1H | [1] |

| SMILES | C1CC(C1)(C(=O)O)N.Cl | [1] |

| Storage | Store at 2-8°C in an inert atmosphere |

Synthesis and Manufacturing

The synthesis of 1-aminocyclobutanecarboxylic acid typically involves a multi-step process. A common route starts with cyclobutanone, proceeding through a Strecker or related amino acid synthesis, followed by hydrolysis and subsequent formation of the hydrochloride salt. For its use in peptide synthesis or the creation of derivatives, the amino group is often protected, for instance, with a tert-butyloxycarbonyl (Boc) group.

Experimental Protocol: Boc Protection of 1-Aminocyclobutanecarboxylic Acid

This protocol describes a standard procedure for the N-protection of the parent amino acid, a common step in the synthesis of more complex derivatives.

-

Dissolution: Dissolve 1-aminocyclobutanecarboxylic acid (e.g., 2 g, 17 mmol) in a 1:1 mixture of 1,4-dioxane and water (e.g., 40 mL total).

-

Basification: Add sodium bicarbonate (NaHCO₃) (e.g., 4.4 g, 57 mmol) to the solution at 0°C.

-

Addition of Protecting Group: Add Di-tert-butyl dicarbonate ((Boc)₂O) (e.g., 4.5 g, 20.4 mmol) to the cooled solution while stirring.

-

Reaction: Allow the reaction mixture to stir for approximately 12 hours at room temperature.

-

Workup:

-

Wash the reaction mixture with ethyl acetate (EtOAc) (e.g., 30 mL) to remove impurities.

-

Acidify the aqueous layer with 1N HCl to a pH of 2-3.

-

Extract the product with dichloromethane (CH₂Cl₂) (e.g., 2 x 40 mL).

-

-

Purification:

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

-

The crude product can be further purified by silica gel column chromatography.

-

Synthesis Workflow Visualization:

Figure 2: Workflow for N-Boc protection of 1-aminocyclobutanecarboxylic acid.

Mechanism of Action: Targeting the NMDA Receptor

1-Aminocyclobutanecarboxylic acid hydrochloride's primary pharmacological relevance stems from its interaction with the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor in the central nervous system.

The NMDA receptor is a heterotetrameric complex that requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit for activation.[3] 1-Aminocyclobutanecarboxylic acid acts as a partial agonist at this glycine co-agonist site on the GluN1 subunit.[4] This means it can both weakly activate the receptor and competitively antagonize the binding of the full agonists, glycine and D-serine.

Upon activation, the NMDA receptor channel opens, allowing an influx of Na⁺ and, most critically, Ca²⁺ ions. This calcium influx acts as a crucial second messenger, triggering a cascade of downstream signaling pathways that are fundamental to synaptic plasticity, learning, and memory. However, excessive activation and calcium influx can lead to excitotoxicity and neuronal cell death, implicating the NMDA receptor in various neurological disorders.

NMDA Receptor Signaling Pathway:

Figure 3: Simplified signaling pathway of the NMDA receptor, indicating the antagonistic action of 1-Aminocyclobutanecarboxylic Acid at the glycine co-agonist site.

Analytical and Experimental Protocols

Characterizing the interaction of 1-Aminocyclobutanecarboxylic acid hydrochloride with the NMDA receptor is essential. Radioligand binding assays are a gold-standard method for determining the binding affinity (Kᵢ) of a compound for a specific receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the key steps to determine the Kᵢ value of 1-Aminocyclobutanecarboxylic acid hydrochloride for the NMDA receptor glycine site.

-

Membrane Preparation: Prepare synaptic membrane fractions from a suitable source, such as rat cortical tissue, which is rich in NMDA receptors.

-

Assay Buffer: Utilize a buffer solution (e.g., Tris-HCl) to maintain a stable pH.

-

Radioligand: Select a suitable radioligand that binds to the site of interest. For the NMDA receptor ion channel, --INVALID-LINK--MK-801 is commonly used. The binding of channel blockers like MK-801 is dependent on the receptor being in an activated state, thus reflecting the activity of ligands at the glutamate and glycine sites.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (1-Aminocyclobutanecarboxylic acid hydrochloride).

-

Separation: After reaching equilibrium, separate the bound from the free radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Kᵢ Calculation: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Experimental Workflow Visualization:

Figure 4: General experimental workflow for determining the binding affinity (Ki) of a ligand.

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation and quality control of 1-Aminocyclobutanecarboxylic acid hydrochloride.

| Spectroscopic Data | Characteristic Features | Reference |

| ¹H NMR | The proton NMR spectrum is expected to show signals corresponding to the cyclobutane ring protons, typically in the range of 1.5-3.0 ppm. The exact shifts and multiplicities will depend on the solvent used (e.g., D₂O or DMSO-d₆). | [5][6] |

| FT-IR | The infrared spectrum will exhibit characteristic absorption bands for the functional groups present. Key peaks include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1700-1730 cm⁻¹), and N-H stretches/bends from the protonated amine. | [7][8] |

Note: Specific peak assignments and chemical shifts should be determined empirically for each batch and are dependent on the specific analytical conditions.

Applications in Research and Drug Development

The unique profile of 1-Aminocyclobutanecarboxylic acid hydrochloride as an NMDA receptor modulator makes it a valuable tool in several areas:

-

Neuroscience Research: It is used to probe the function of the NMDA receptor's glycine site and to study its role in synaptic transmission and plasticity.

-

Drug Discovery: It serves as a scaffold or building block for the synthesis of more potent and selective NMDA receptor antagonists.[4] Such compounds are investigated for therapeutic potential in a range of neurological and psychiatric conditions, including epilepsy, neuropathic pain, and depression, where modulation of NMDA receptor activity is a key strategy.

-

Peptide Synthesis: As a conformationally constrained amino acid, it is incorporated into peptidomimetics to study peptide structure-activity relationships and to develop more stable and potent peptide-based therapeutics.

Conclusion

1-Aminocyclobutanecarboxylic acid hydrochloride is a well-characterized and versatile chemical entity with significant applications in the study of the central nervous system. Its role as an antagonist at the glycine site of the NMDA receptor provides a critical tool for researchers and a valuable starting point for the development of novel therapeutics targeting glutamatergic pathways. The data and protocols presented in this guide offer a solid foundation for professionals engaged in neuroscience research and drug development.

References

- 1. 1-Aminocyclobutanecarboxylic acid | C5H9NO2 | CID 89643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Aminocyclobutanecarboxylic Acid Hydrochloride | C5H10ClNO2 | CID 11321048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

The Genesis and Scientific Journey of 1-Aminocyclobutanecarboxylic Acid Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminocyclobutanecarboxylic acid hydrochloride, a conformationally constrained cyclic amino acid, has carved a significant niche in the landscape of neuroscience research and drug development. Its unique four-membered ring structure imparts specific steric and electronic properties, making it a valuable tool for probing biological systems and a foundational scaffold for novel therapeutics. This technical guide delves into the discovery and history of this compound, presenting a comprehensive overview of its synthesis, physicochemical properties, and its pivotal role as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. Detailed experimental protocols and quantitative data are provided to serve as a practical resource for the scientific community.

Discovery and Historical Context

While the precise initial synthesis of 1-aminocyclobutanecarboxylic acid hydrochloride is not prominently documented in a single landmark publication, the exploration of cyclic amino acids has been a continuous effort in medicinal chemistry. The unique conformational constraints imposed by the cyclobutane ring were recognized early on as a means to develop receptor-selective ligands.

Early work on amino acids containing a cyclobutane ring dates back to at least the 1960s. A notable patent from 1962 by Hedrick describes the synthesis of 3-amino-2,2-dimethyl-cyclobutaneacetic acid from pinonic acid, showcasing an early interest in this class of compounds. The development and investigation of 1-aminocyclobutanecarboxylic acid and its derivatives as tools to study the nervous system gained momentum with the growing understanding of excitatory amino acid neurotransmission.

The significance of 1-aminocyclobutanecarboxylic acid as an NMDA receptor antagonist was a crucial step in its scientific journey. This discovery positioned it as a valuable pharmacological tool to investigate the roles of NMDA receptors in synaptic plasticity, learning, memory, and excitotoxicity.[1] Its utility in research is broad, ranging from its use as a building block in the synthesis of novel pharmaceuticals, particularly for neurological disorders, to its application in biochemical studies of amino acid metabolism and protein synthesis.[2]

Physicochemical Properties

1-Aminocyclobutanecarboxylic acid hydrochloride is a white to off-white crystalline powder. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 98071-16-0 | --INVALID-LINK-- |

| Molecular Formula | C₅H₁₀ClNO₂ | --INVALID-LINK-- |

| Molecular Weight | 151.6 g/mol | --INVALID-LINK-- |

| Melting Point | 226 °C | --INVALID-LINK-- |

| Solubility | Soluble in water | --INVALID-LINK-- |

Synthesis and Experimental Protocols

Several synthetic routes to 1-aminocyclobutanecarboxylic acid and its hydrochloride salt have been developed. A common and illustrative method involves the use of cyclobutanone as a starting material.

Synthesis from Cyclobutanone (Illustrative Protocol)

This synthesis is a variation of the Strecker synthesis, a well-established method for producing α-amino acids.

Reaction Scheme:

Caption: Synthesis of 1-Aminocyclobutanecarboxylic Acid Hydrochloride from Cyclobutanone.

Step 1: Synthesis of 5,5-Tetramethylenehydantoin

-

In a suitable reaction vessel, a mixture of cyclobutanone, ammonium carbonate, and potassium cyanide in aqueous ethanol is prepared.

-

The reaction mixture is heated under reflux for several hours.

-

Upon cooling, the product, 5,5-tetramethylenehydantoin, precipitates and can be collected by filtration.

Step 2: Hydrolysis to 1-Aminocyclobutanecarboxylic Acid

-

The 5,5-tetramethylenehydantoin is suspended in a solution of barium hydroxide.

-

The mixture is heated in an autoclave at elevated temperature and pressure for an extended period.

-

After cooling, the barium carbonate is removed by filtration.

-

The filtrate is treated with sulfuric acid to precipitate barium sulfate, which is then filtered off.

-

The resulting solution containing 1-aminocyclobutanecarboxylic acid is concentrated.

Step 3: Formation of the Hydrochloride Salt

-

The concentrated solution of 1-aminocyclobutanecarboxylic acid is treated with hydrochloric acid.

-

The solution is then evaporated to dryness to yield the crude hydrochloride salt.

-

Recrystallization from a suitable solvent system (e.g., ethanol/ether) affords the purified 1-aminocyclobutanecarboxylic acid hydrochloride.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 1-aminocyclobutanecarboxylic acid and its derivatives. Yields can vary based on the specific reaction conditions and scale.

| Step | Product | Typical Yield | Purity | Analytical Method |

| 1 | 5,5-Tetramethylenehydantoin | 75-85% | >95% | Melting Point, NMR |

| 2 | 1-Aminocyclobutanecarboxylic Acid | 60-70% | >98% | HPLC, NMR |

| 3 | 1-Aminocyclobutanecarboxylic Acid Hydrochloride | >90% | >99% | Elemental Analysis, Titration |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (D₂O): Spectra typically show multiplets for the cyclobutane ring protons. The chemical shifts are influenced by the presence of the amino and carboxyl groups.

-

¹³C NMR (D₂O): Characteristic signals for the quaternary carbon of the cyclobutane ring attached to the amino and carboxyl groups, as well as signals for the other methylene carbons of the ring and the carboxyl carbon.

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands for the amine (N-H stretching), carboxylic acid (O-H and C=O stretching), and C-H bonds of the cyclobutane ring are observed.[3]

Mass Spectrometry (MS):

-

The mass spectrum will show the molecular ion peak corresponding to the free amino acid and fragmentation patterns characteristic of the cyclobutane ring structure.

Mechanism of Action: NMDA Receptor Antagonism

1-Aminocyclobutanecarboxylic acid hydrochloride exerts its primary biological effect as a competitive antagonist at the glycine co-agonist binding site of the N-methyl-D-aspartate (NMDA) receptor.

The NMDA Receptor and its Activation

The NMDA receptor is a ligand-gated ion channel that plays a critical role in excitatory synaptic transmission in the central nervous system. Its activation requires the simultaneous binding of two agonists: glutamate and a co-agonist, typically glycine or D-serine. Upon activation, the channel opens, allowing the influx of Ca²⁺ ions into the neuron. This calcium influx triggers a cascade of intracellular signaling events that are fundamental to synaptic plasticity, learning, and memory.[4]

Antagonism by 1-Aminocyclobutanecarboxylic Acid

1-Aminocyclobutanecarboxylic acid, due to its structural similarity to glycine, competes for binding at the glycine site on the GluN1 subunit of the NMDA receptor.[1] By occupying this site, it prevents the binding of the endogenous co-agonists (glycine or D-serine). Without the co-agonist bound, the NMDA receptor cannot be fully activated by glutamate, and the ion channel remains closed, thereby blocking the influx of Ca²⁺.

Caption: Signaling pathway of NMDA receptor activation and its antagonism by 1-Aminocyclobutanecarboxylic Acid.

Applications in Research and Drug Development

The ability of 1-aminocyclobutanecarboxylic acid hydrochloride to selectively antagonize the NMDA receptor at the glycine site has made it an invaluable tool in several areas of research and development:

-

Neuroscience Research: It is used to investigate the physiological and pathological roles of NMDA receptors in processes such as long-term potentiation (LTP), excitotoxicity, and neuronal development.

-

Drug Discovery: The cyclobutane scaffold of this amino acid serves as a starting point for the design of novel central nervous system (CNS) active compounds. Derivatives are being explored for the treatment of conditions associated with NMDA receptor dysfunction, including epilepsy, neuropathic pain, and certain neurodegenerative diseases.

-

Peptide Chemistry: As a non-natural amino acid, it is incorporated into peptides to create conformationally constrained analogs with altered biological activity and stability.[5]

Conclusion

1-Aminocyclobutanecarboxylic acid hydrochloride has evolved from a novel chemical entity to a cornerstone tool in the study of excitatory neurotransmission. Its well-defined mechanism of action as an NMDA receptor antagonist, coupled with its synthetic accessibility, ensures its continued relevance in both fundamental research and the quest for new therapeutic agents for neurological and psychiatric disorders. This guide provides a comprehensive technical overview to support its effective utilization in the laboratory and in the conceptualization of future research endeavors.

References

- 1. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-Aminocyclobutanecarboxylic acid | C5H9NO2 | CID 89643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Core Mechanism of Action of 1-Aminocyclobutanecarboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminocyclobutanecarboxylic acid hydrochloride (ACBC), a cyclic amino acid analogue, primarily exerts its biological effects through modulation of the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory neurotransmission in the central nervous system. This technical guide delineates the core mechanism of action of ACBC, focusing on its role as a partial agonist with antagonist properties at the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor. This document provides a comprehensive overview of its molecular interactions, downstream signaling consequences, and detailed experimental protocols for its characterization.

Introduction: The NMDA Receptor and its Glycine Co-agonist Site

The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory. Its activation requires the binding of both the primary neurotransmitter, glutamate, to the GluN2 subunit, and a co-agonist, typically glycine or D-serine, to the GluN1 subunit. The glycine binding site is a crucial regulatory locus; its occupancy is a prerequisite for glutamate-mediated channel opening and subsequent calcium influx. Modulation of this site presents a therapeutic target for a range of neurological and psychiatric disorders.

Core Mechanism of Action of 1-Aminocyclobutanecarboxylic Acid Hydrochloride (ACBC)

1-Aminocyclobutanecarboxylic acid (ACBC) is characterized as a partial agonist at the glycine binding site of the NMDA receptor.[1] This dual functionality means that in the absence of a full agonist like glycine, ACBC can weakly activate the receptor. However, in the presence of high concentrations of glycine, ACBC acts as a competitive antagonist, displacing the full agonist and thereby reducing the overall receptor activation.

Molecular Interaction with the GluN1 Subunit

ACBC, with its constrained cyclobutyl structure, interacts with the glycine binding pocket on the GluN1 subunit. While it can induce the conformational change necessary for channel gating, the efficacy of this activation is significantly lower than that of the endogenous co-agonist glycine. This partial agonism is a key feature of its pharmacological profile.

Downstream Signaling Pathways

Activation of the NMDA receptor initiates a cascade of intracellular signaling events, primarily triggered by the influx of Ca²⁺. A major downstream pathway involves the activation of the Extracellular signal-regulated kinases (ERK) and the subsequent phosphorylation of the cAMP response element-binding protein (CREB).[2][3][4] This ERK/CREB pathway is crucial for gene expression changes that underlie long-term synaptic plasticity.

By acting as a partial agonist, ACBC can modulate the activity of this pathway. In conditions of low glycine, ACBC may weakly stimulate ERK and CREB phosphorylation. Conversely, in the presence of saturating glycine levels, its antagonistic properties would lead to a reduction in NMDA receptor-mediated ERK and CREB activation.

Quantitative Data

The following table summarizes the key quantitative parameters for the interaction of ACBC with the NMDA receptor.

| Parameter | Value | Species/Preparation | Experimental Condition | Reference |

| EC₅₀ | 0.09 ± 0.02 µM | Rat brain mRNA-injected Xenopus oocytes | In the presence of NMDA | [2] |

| Activity | Partial Agonist/Antagonist | Rat brain mRNA-injected Xenopus oocytes | Electrophysiology | [2] |

Note: Further quantitative data such as Kᵢ and IC₅₀ values from radioligand binding assays are subjects of ongoing research and will be updated as they become available.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is adapted from Watson et al. (1990) to characterize the partial agonist/antagonist properties of ACBC at the NMDA receptor.

Objective: To measure the electrophysiological response of NMDA receptors expressed in Xenopus oocytes to ACBC, alone and in the presence of glycine.

Materials:

-

Stage V-VI Xenopus laevis oocytes

-

Rat brain poly(A)+ mRNA

-

ACBC hydrochloride

-

Glycine

-

N-methyl-D-aspartate (NMDA)

-

Barth's solution

-

Voltage-clamp amplifier and data acquisition system

-

Glass microelectrodes (0.5-5 MΩ resistance) filled with 3 M KCl

Procedure:

-

Oocyte Preparation and mRNA Injection:

-

Surgically remove ovarian lobes from a mature female Xenopus laevis.

-

Isolate individual oocytes and treat with collagenase to remove follicular cells.

-

Inject each oocyte with approximately 50 ng of rat brain poly(A)+ mRNA.

-

Incubate the injected oocytes in Barth's solution at 18-20°C for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an mRNA-injected oocyte in a recording chamber continuously perfused with frog Ringer's solution.

-

Impale the oocyte with two microelectrodes for voltage clamping (holding potential typically -70 mV).

-

To test for agonist activity: Apply NMDA (e.g., 100 µM) along with increasing concentrations of ACBC and record the inward current.

-

To test for antagonist activity: Co-apply a fixed concentration of NMDA and a saturating concentration of glycine (e.g., 10 µM) with increasing concentrations of ACBC and record the inward current.

-

-

Data Analysis:

-

Measure the peak inward current for each concentration of ACBC.

-

Plot the concentration-response curve and fit to the Hill equation to determine the EC₅₀ (for agonist activity) or IC₅₀ (for antagonist activity).

-

Radioligand Binding Assay

This protocol provides a general framework for a competitive binding assay to determine the affinity (Kᵢ) of ACBC for the glycine binding site of the NMDA receptor.

Objective: To quantify the ability of ACBC to displace a radiolabeled ligand from the glycine binding site.

Materials:

-

Rat cortical membranes

-

[³H]glycine (radioligand)

-

ACBC hydrochloride

-

Unlabeled glycine (for determining non-specific binding)

-

Tris-HCl buffer

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation:

-

Homogenize rat cerebral cortices in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands.

-

Resuspend the final pellet in assay buffer.

-

-

Binding Assay:

-

In a series of tubes, add a fixed concentration of [³H]glycine.

-

Add increasing concentrations of ACBC (the competitor).

-

For total binding, add only the radioligand and buffer.

-

For non-specific binding, add the radioligand and a high concentration of unlabeled glycine.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at a specified temperature (e.g., 4°C) for a time sufficient to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of ACBC.

-

Plot the percentage of specific binding against the log concentration of ACBC.

-

Determine the IC₅₀ value (the concentration of ACBC that inhibits 50% of specific [³H]glycine binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Conclusion

1-Aminocyclobutanecarboxylic acid hydrochloride acts as a modulator of the NMDA receptor through its partial agonist and antagonist activity at the glycine co-agonist site on the GluN1 subunit. This dual functionality allows it to fine-tune NMDA receptor activity, potentially offering a therapeutic advantage in conditions characterized by either hypo- or hyper-glutamatergic states. The experimental protocols outlined in this guide provide a robust framework for the further characterization of ACBC and similar compounds, facilitating the development of novel therapeutics targeting the NMDA receptor.

References

- 1. Opposing role of synaptic and extrasynaptic NMDA receptors in regulation of the extracellular signal-regulated kinases (ERK) activity in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological characteristics of cyclic homologues of glycine at the N-methyl-D-aspartate receptor-associated glycine site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of CREB Phosphorylation in Nucleus Accumbens after Relief Conditioning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. molecularneurology.unich.it [molecularneurology.unich.it]

An In-depth Technical Guide to 1-Aminocyclobutanecarboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Aminocyclobutanecarboxylic acid hydrochloride, a non-proteinogenic amino acid analogue. Its unique cyclobutane scaffold makes it a valuable building block in medicinal chemistry and a tool for biochemical research. This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and its role in relevant biological pathways.

Core Properties and Data

1-Aminocyclobutanecarboxylic acid hydrochloride is a white to off-white crystalline powder. Its constrained cyclic structure imparts specific conformational properties, making it a subject of interest for creating peptides with defined secondary structures and for developing compounds targeting neurological disorders.

A summary of the key quantitative and physical data for 1-Aminocyclobutanecarboxylic acid hydrochloride is presented below.

| Property | Value |

| Molecular Formula | C₅H₁₀ClNO₂ |

| Calculated Molecular Weight | 151.59 g/mol |

| CAS Number | 98071-16-0 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 226 °C |

| Boiling Point | 273.2 °C at 760 mmHg |

| Solubility | Soluble in water |

| Storage Conditions | Room temperature or 2-8°C, under inert atmosphere |

Note: The molecular weight is calculated based on the IUPAC standard atomic weights. Reported values from suppliers may vary slightly (e.g., 151.591 g/mol to 151.63 g/mol ).[1][2][3][4][5]

Key Applications in Research and Development

This compound is a versatile tool with significant applications in several scientific domains:

-

Pharmaceutical Development : It serves as a crucial building block for synthesizing novel pharmaceuticals. Its derivatives have been investigated as potent and selective antagonists for the N-methyl-D-aspartate (NMDA) receptor, indicating potential for developing drugs to treat neurological disorders.[1][6]

-

Peptide and Medicinal Chemistry : The rigid cyclobutane ring is used to introduce conformational constraints in peptides. This helps in designing peptides with stable secondary structures like β-turns and helices, which is critical for modulating protein-protein interactions.[7]

-

Biochemical Research : It is utilized in studies related to amino acid metabolism and protein synthesis, providing insights into cellular processes.[6]

-

Analytical Chemistry : The compound can be used as a standard in various chromatographic techniques for the accurate analysis of complex biological and chemical mixtures.[6]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 1-Aminocyclobutanecarboxylic acid hydrochloride are provided below. These protocols are foundational for researchers working with this compound.

The most common route for synthesizing 1-aminocyclobutanecarboxylic acid is a variation of the Strecker amino acid synthesis, starting from cyclobutanone.[8][9][10][11] The process involves three main stages: formation of an α-aminonitrile, hydrolysis to the amino acid, and conversion to the hydrochloride salt.

Stage A: Synthesis of 1-Amino-1-cyanocyclobutane (α-aminonitrile)

-

Reaction Setup : In a well-ventilated fume hood, combine cyclobutanone, ammonium chloride (NH₄Cl), and an aqueous solution of potassium cyanide (KCN) or sodium cyanide (NaCN) in a suitable reaction vessel. The NH₄Cl serves as the ammonia source.

-

Reaction Conditions : The mixture is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up : Once the reaction is complete, the organic layer containing the α-aminonitrile is extracted using an appropriate solvent like diethyl ether. The organic extracts are then washed and dried.

Stage B: Hydrolysis to 1-Aminocyclobutanecarboxylic Acid

-

Acid Hydrolysis : The crude 1-amino-1-cyanocyclobutane from Stage A is subjected to strong acid hydrolysis. This is typically achieved by refluxing with concentrated hydrochloric acid (HCl).

-

Mechanism : During this step, the nitrile group (-CN) is hydrolyzed to a carboxylic acid group (-COOH).

-

Isolation : After hydrolysis, the reaction mixture is cooled. The product, 1-aminocyclobutanecarboxylic acid, will be present as its hydrochloride salt in the aqueous solution. The solution can be concentrated to obtain the crude product.

Stage C: Purification and Formation of the Hydrochloride Salt

-

Purification : The crude amino acid hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final high-purity product.

-

Alternative Salt Formation : If the free amino acid is isolated first (by neutralizing the solution and precipitating the zwitterion), it can be converted to the hydrochloride salt. Dissolve the free amino acid in a minimal amount of water or alcohol and treat with a stoichiometric amount of concentrated HCl or by bubbling anhydrous HCl gas through a solution in a non-polar solvent like ether.[12][13] The hydrochloride salt will precipitate and can be collected by filtration.

The purity of 1-Aminocyclobutanecarboxylic acid hydrochloride can be assessed using reverse-phase HPLC. Since amino acids often lack a strong UV chromophore, pre-column derivatization is typically required for sensitive detection.[14]

-

Sample Preparation :

-

Accurately weigh and dissolve a sample of 1-Aminocyclobutanecarboxylic acid hydrochloride in a suitable diluent (e.g., 20 mM HCl).

-

Prepare a standard solution of known concentration for quantification.

-

-

Pre-Column Derivatization :

-

To an aliquot of the sample and standard solutions, add a borate buffer to adjust the pH.

-

Add the derivatizing agent, such as o-phthaldialdehyde (OPA) mixed with a thiol (e.g., 3-mercaptopropionic acid).

-

Allow the reaction to proceed for a short, fixed time (e.g., 1-2 minutes) before injection. The resulting derivative is highly fluorescent.

-

-

HPLC Conditions :

-

Column : C18 reverse-phase column (e.g., Agilent ZORBAX Eclipse AAA, 4.6 x 150 mm, 3.5 µm).[15]

-

Mobile Phase : A gradient elution is typically used.

-

Mobile Phase A: Aqueous buffer (e.g., 40 mM sodium phosphate, pH 7.8).

-

Mobile Phase B: Acetonitrile/Methanol/Water mixture.

-

-

Flow Rate : ~1.0 - 2.0 mL/min.

-

Detection : Fluorescence detector (Excitation: 340 nm, Emission: 450 nm for OPA derivatives).

-

-

Data Analysis : The purity of the sample is determined by comparing the peak area of the analyte to the total area of all peaks in the chromatogram. Quantification is achieved by comparing the peak area of the sample to that of the standard.

Visualized Workflows and Pathways

To further elucidate the practical application of this compound, a key experimental workflow is visualized below using the DOT language.

This diagram illustrates the logical flow of the Strecker synthesis for producing 1-Aminocyclobutanecarboxylic acid from cyclobutanone.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Strecker Synthesis [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. medschoolcoach.com [medschoolcoach.com]

- 12. researchgate.net [researchgate.net]

- 13. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. myfoodresearch.com [myfoodresearch.com]

- 15. agilent.com [agilent.com]

An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 1-Aminocyclobutanecarboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminocyclobutanecarboxylic acid hydrochloride is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its rigid cyclobutane scaffold imparts unique conformational constraints, making it a valuable building block for the synthesis of peptidomimetics, enzyme inhibitors, and other biologically active molecules. The precise characterization of this compound is paramount for its application in research and pharmaceutical development, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as one of the most powerful analytical techniques for structural elucidation and purity assessment.

This guide provides a comprehensive overview of the NMR spectroscopic analysis of 1-Aminocyclobutanecarboxylic acid hydrochloride, offering insights into sample preparation, spectral acquisition, and data interpretation. As a self-validating protocol, the methodologies described herein are designed to ensure the generation of high-quality, reproducible NMR data.

Principles of NMR Spectroscopy for 1-Aminocyclobutanecarboxylic Acid Hydrochloride

NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For 1-Aminocyclobutanecarboxylic acid hydrochloride, ¹H (proton) and ¹³C (carbon-13) NMR are the most informative techniques.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. Key parameters include:

-

Chemical Shift (δ): The position of a signal in the NMR spectrum, which is influenced by the shielding or deshielding effects of neighboring atoms and functional groups. In 1-Aminocyclobutanecarboxylic acid hydrochloride, the protonation of the amino group to form an ammonium salt (-NH₃⁺) and the presence of the carboxylic acid group will significantly influence the chemical shifts of the cyclobutane protons.

-

Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks due to the magnetic influence of neighboring protons. This provides information about the number of adjacent protons.

-

Coupling Constant (J): The distance between the peaks in a multiplet, which is a measure of the strength of the interaction between coupled protons and can provide conformational information.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different types of carbon atoms in a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each signal corresponds to a unique carbon atom. The chemical shifts of the carbon signals are indicative of their chemical environment (e.g., quaternary, methylene).

Experimental Protocol: Acquiring High-Quality NMR Data

The following is a detailed, step-by-step methodology for the preparation and NMR analysis of 1-Aminocyclobutanecarboxylic acid hydrochloride.

I. Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.

-

Analyte and Solvent Selection:

-

Weigh approximately 5-10 mg of 1-Aminocyclobutanecarboxylic acid hydrochloride for ¹H NMR and 20-50 mg for ¹³C NMR. The compound is a solid at room temperature.

-

Choose a suitable deuterated solvent. Given the hydrochloride salt's polarity, deuterium oxide (D₂O) and dimethyl sulfoxide-d₆ (DMSO-d₆) are excellent choices. D₂O is often preferred for its ability to exchange with the labile protons of the ammonium (-NH₃⁺) and carboxylic acid (-COOH) groups, simplifying the spectrum by causing their signals to disappear. DMSO-d₆ will allow for the observation of these exchangeable protons.

-

-

Dissolution and Transfer:

-

Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Ensure complete dissolution. Gentle vortexing or sonication may be applied if necessary.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter that could degrade spectral quality, a small piece of cotton or glass wool can be placed in the pipette to act as a filter.

-

-

Final Sample Volume and Referencing:

-

The final volume of the solution in the NMR tube should be sufficient to cover the detection region of the NMR probe, typically a height of about 4-5 cm.

-

An internal standard is typically not required as the residual solvent peak can be used for referencing the chemical shift scale (e.g., HDO in D₂O at ~4.79 ppm, or DMSO-d₅ in DMSO-d₆ at ~2.50 ppm).

-

II. NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans are typically sufficient.

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range of 0-12 ppm is generally adequate.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: A higher number of scans (e.g., 1024 or more) will be necessary due to the low sensitivity of the ¹³C nucleus.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A range of 0-200 ppm is appropriate.

Data Analysis and Interpretation

The following sections detail the expected NMR data for 1-Aminocyclobutanecarboxylic acid hydrochloride and provide a guide for its interpretation.

¹H NMR Spectral Data

The proton NMR spectrum of 1-Aminocyclobutanecarboxylic acid hydrochloride is expected to show signals corresponding to the protons of the cyclobutane ring. Due to the symmetry of the molecule, two distinct sets of methylene protons are anticipated.

| Proton Assignment | Expected Chemical Shift (δ) in D₂O (ppm) | Multiplicity | Integration |

| -CH₂- (alpha to -COOH, -NH₃⁺) | ~2.5 - 2.8 | Multiplet | 4H |

| -CH₂- (beta to -COOH, -NH₃⁺) | ~2.0 - 2.3 | Multiplet | 2H |

Note: The labile protons of the -NH₃⁺ and -COOH groups will exchange with D₂O and will likely not be observed. In DMSO-d₆, these would appear as broad singlets at lower field.

Causality Behind Expected Chemical Shifts:

-

The methylene protons alpha to the electron-withdrawing carboxylic acid and ammonium groups are expected to be deshielded and thus appear at a lower field (higher ppm value).

-

The methylene protons beta to these functional groups will be in a more shielded environment and will therefore resonate at a higher field (lower ppm value).

-

The complex splitting patterns (multiplets) arise from the coupling between the non-equivalent protons of the cyclobutane ring.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three unique carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ) in D₂O (ppm) |

| -COOH (Carboxylic Acid) | ~175 - 180 |

| C-NH₃⁺ (Quaternary Carbon) | ~60 - 65 |

| -CH₂- (alpha) | ~30 - 35 |

| -CH₂- (beta) | ~15 - 20 |

Causality Behind Expected Chemical Shifts:

-

The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the lowest field.

-

The quaternary carbon attached to the ammonium group and the carboxylic acid is also significantly deshielded.

-

The methylene carbons of the cyclobutane ring appear at higher fields, with the carbon atom closer to the electron-withdrawing groups appearing at a slightly lower field.

Visualizing the Structure and NMR Logic

To better understand the relationships within the molecule and the logic of the NMR analysis, the following diagrams are provided.

Caption: Molecular structure of 1-Aminocyclobutanecarboxylic Acid Hydrochloride.

Caption: Experimental workflow for NMR analysis.

Conclusion

NMR spectroscopy is an indispensable tool for the structural verification and purity assessment of 1-Aminocyclobutanecarboxylic acid hydrochloride. By following the detailed protocols outlined in this guide, researchers can obtain high-quality, reliable NMR data. The interpretation of this data, based on the fundamental principles of chemical shifts, multiplicities, and coupling constants, allows for the unambiguous confirmation of the molecule's unique cyclobutane structure, which is crucial for its application in the development of novel therapeutics and research probes.

References

-

PubChem. 1-Aminocyclobutanecarboxylic acid hydrochloride. [Link]

-

Reich, H. J. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 1995, 60(19), 6076–6077. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2014. [Link]

-

Bruker Corporation. NMR Spectroscopy Guide. [Link]

1-Aminocyclobutanecarboxylic acid hydrochloride physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Aminocyclobutanecarboxylic acid hydrochloride. It includes tabulated data for key properties, detailed experimental protocols for their determination, and visualizations of relevant chemical and biological pathways.

Core Physical and Chemical Properties

1-Aminocyclobutanecarboxylic acid hydrochloride is a cyclic amino acid derivative with applications in organic synthesis and pharmaceutical research.[1] It serves as a crucial building block for various bioactive molecules.[1]

Table 1: General and Physical Properties

| Property | Value |

| Appearance | White to off-white crystalline powder/solid.[2][3][4][5] |

| Melting Point | 226 °C[2][3][5] |

| Boiling Point | 273.2 °C at 760 mmHg[2][3] |

| Flash Point | 119 °C[2][3] |

| Solubility | Soluble in water, ethanol, and dimethyl sulfoxide (DMSO).[2][3][4][5] |

| Stability | Relatively stable at room temperature.[2] |

| Storage | Inert atmosphere, 2-8°C.[5] |

Table 2: Chemical Identifiers

| Identifier | Value |

| Molecular Formula | C₅H₁₀ClNO₂[2][3][4][6] |

| Molecular Weight | 151.591 g/mol [2][3][4][6] |

| CAS Number | 98071-16-0[2][3][7] |

| InChI | InChI=1S/C5H9NO2.ClH/c6-5(4(7)8)2-1-3-5;/h1-3,6H2,(H,7,8);1H[4][5][6] |

| InChIKey | HBTVGNDTGRUBQO-UHFFFAOYSA-N[4][5][6] |

| SMILES | C1CC(C1)(C(=O)O)N.Cl |

Experimental Protocols

The following are detailed methodologies for determining the key physical and chemical properties of 1-Aminocyclobutanecarboxylic acid hydrochloride.

2.1. Melting Point Determination

This protocol describes the determination of the melting point using a standard capillary melting point apparatus.

-

Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), mortar and pestle, spatula.

-

Procedure:

-

Ensure the 1-Aminocyclobutanecarboxylic acid hydrochloride sample is completely dry.

-

Finely powder a small amount of the sample using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (226 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting point range.

-

2.2. Solubility Assessment

This protocol outlines a qualitative method for assessing the solubility of 1-Aminocyclobutanecarboxylic acid hydrochloride in various solvents.

-

Apparatus: Test tubes, vortex mixer, spatulas, weighing balance, various solvents (e.g., water, ethanol, DMSO).

-

Procedure:

-

Weigh approximately 10 mg of 1-Aminocyclobutanecarboxylic acid hydrochloride and place it into a clean, dry test tube.

-

Add 1 mL of the desired solvent (e.g., water) to the test tube.

-

Vortex the mixture vigorously for 30 seconds.

-

Visually inspect the solution for any undissolved solid.

-

If the solid has dissolved, the compound is considered soluble in that solvent at that concentration.

-

If the solid has not fully dissolved, the mixture can be gently heated to determine if solubility increases with temperature.

-

Repeat the procedure for other solvents of interest.

-

2.3. Spectroscopic Analysis

Spectroscopic methods are essential for confirming the structure and purity of 1-Aminocyclobutanecarboxylic acid hydrochloride.

2.3.1. Infrared (IR) Spectroscopy

-

Apparatus: Fourier Transform Infrared (FTIR) spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

-

Procedure (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

-

-

Expected Absorptions:

-

Broad O-H stretch from the carboxylic acid (overlapping with N-H stretch) around 2500-3300 cm⁻¹.

-

N-H stretch from the amine hydrochloride around 3000 cm⁻¹.

-

C=O stretch from the carboxylic acid around 1700-1730 cm⁻¹.

-

N-H bend around 1500-1600 cm⁻¹.

-

C-N stretch around 1020-1250 cm⁻¹.

-

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Apparatus: NMR spectrometer (e.g., 300 MHz or higher), NMR tubes, deuterated solvents (e.g., D₂O, DMSO-d₆).

-

Procedure:

-

Dissolve an appropriate amount of the sample in a deuterated solvent in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra.

-

-

Expected ¹H NMR Signals (in D₂O):

-

Signals corresponding to the cyclobutane ring protons, typically in the range of 1.5-3.0 ppm. The exact chemical shifts and multiplicities will depend on the specific stereochemistry.

-

-

Expected ¹³C NMR Signals (in D₂O):

-

A signal for the carbonyl carbon of the carboxylic acid around 170-180 ppm.

-

A signal for the quaternary carbon attached to the amino and carboxyl groups.

-

Signals for the other carbons of the cyclobutane ring.

-

Synthesis and Biological Activity

3.1. Synthesis Pathway

A common method for the preparation of 1-Aminocyclobutanecarboxylic acid hydrochloride involves the reaction of cyclobutanone with an ammonium salt and a cyanide source (Strecker synthesis), followed by hydrolysis and treatment with hydrochloric acid.[2]

Caption: Synthesis of 1-Aminocyclobutanecarboxylic Acid Hydrochloride.

3.2. Biological Activity: NMDA Receptor Antagonism

1-Aminocyclobutanecarboxylic acid and its derivatives are known to act as antagonists at the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory function.

Caption: Mechanism of NMDA Receptor Antagonism.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the physical and chemical characterization of a compound like 1-Aminocyclobutanecarboxylic acid hydrochloride.

Caption: Workflow for Physicochemical Characterization.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. 1-Aminocyclobutanecarboxylic Acid Hydrochloride CAS 98071-16-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 98071-16-0 CAS MSDS (1-Aminocyclobutanecarboxylic Acid Hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 1-Aminocyclobutanecarboxylic Acid Hydrochloride CAS#: 98071-16-0 [m.chemicalbook.com]

- 6. 1-Aminocyclobutanecarboxylic acid HCl | CymitQuimica [cymitquimica.com]

- 7. 1-Aminocyclobutanecarboxylic Acid Hydrochloride | 98071-16-0 [chemicalbook.com]

1-Aminocyclobutanecarboxylic acid hydrochloride review of literature

An In-Depth Technical Guide to 1-Aminocyclobutanecarboxylic Acid Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive review of 1-Aminocyclobutanecarboxylic acid hydrochloride, a pivotal molecule in contemporary chemical and biomedical research. We will delve into its synthesis, explore its nuanced mechanism of action, and highlight its critical applications, particularly in neuropharmacology and oncological imaging. This document is intended for researchers, scientists, and drug development professionals seeking both foundational knowledge and field-proven insights into this versatile compound.

Introduction: The Significance of a Constrained Amino Acid

1-Aminocyclobutanecarboxylic acid (ACBC), particularly in its hydrochloride salt form for improved stability and solubility, is a non-proteinogenic cyclic amino acid.[1] Its defining feature is the cyclobutane ring, which imparts significant conformational rigidity compared to its linear counterparts. This structural constraint is not a mere chemical curiosity; it is the very source of its potent and specific biological activities. By locking the molecule into a specific three-dimensional shape, the cyclobutane moiety allows for highly selective interactions with biological targets, most notably the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[2] This specificity makes ACBC hydrochloride an invaluable tool for dissecting complex neurological pathways and a foundational building block for designing novel therapeutics.[3]

Chemical Properties and Data Summary

ACBC hydrochloride is typically supplied as a stable, white crystalline powder, soluble in water and some organic solvents.[4] Its key physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀ClNO₂ | [5] |

| Molecular Weight | 151.59 g/mol | [5] |

| Appearance | White to almost white crystalline powder | [2][4] |

| Melting Point | 226 °C | [2] |

| Solubility | Soluble in water, ethanol, DMSO | [4] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

| Synonyms | 1-Amino-1-cyclobutanecarboxylic acid HCl, ACBC HCl | [5][6] |

Synthesis and Experimental Protocols

The synthesis of ACBC hydrochloride is a well-established process in organic chemistry. A common and efficient method proceeds via the Strecker synthesis or a related pathway starting from cyclobutanone.[4] The rationale behind this choice is the commercial availability of the starting material and the straightforward, high-yielding reaction steps.

Protocol 1: Synthesis of 1-Aminocyclobutanecarboxylic Acid Hydrochloride

This protocol outlines a typical laboratory-scale synthesis. The causality is clear: cyclobutanone is converted to an aminonitrile, which is subsequently hydrolyzed to the amino acid and then converted to its hydrochloride salt.

Step 1: Formation of 1-Aminocyclobutane-1-carbonitrile

-

In a well-ventilated fume hood, combine cyclobutanone, ammonium chloride, and sodium cyanide in a suitable solvent system (e.g., aqueous ammonia/methanol).

-

Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup and extract the aminonitrile product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Hydrolysis to 1-Aminocyclobutanecarboxylic Acid

-

Treat the crude aminonitrile from Step 1 with a strong acid, typically concentrated hydrochloric acid.

-

Heat the mixture under reflux. This harsh condition is necessary to hydrolyze both the nitrile to a carboxylic acid and to cleave any intermediate imines.

-

Monitor the reaction for the disappearance of the starting material.

-

After cooling, the amino acid hydrochloride may precipitate. If not, concentrate the reaction mixture under reduced pressure.

Step 3: Isolation and Purification

-

The resulting solid is crude 1-Aminocyclobutanecarboxylic acid hydrochloride.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the purified white crystalline solid.

-

Confirm the structure and purity using analytical techniques such as NMR spectroscopy and Mass Spectrometry.

Workflow for Synthesis

The following diagram illustrates the logical flow of the synthesis.

Caption: Synthetic pathway from cyclobutanone to ACBC HCl.

Mechanism of Action: A Specific Neuromodulator

The primary biological significance of ACBC stems from its activity as an antagonist at the NMDA receptor.[2] The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. For activation, it uniquely requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.

ACBC acts as a competitive antagonist at the glycine co-agonist binding site. Its rigid cyclobutane structure allows it to fit into this site with high affinity, preventing the binding of endogenous glycine or D-serine. This blockade prevents the conformational change required for channel opening, even in the presence of glutamate, thereby inhibiting ion flux (Ca²⁺, Na⁺) and downstream signaling. This selective antagonism makes ACBC a powerful pharmacological tool for isolating and studying NMDA receptor-dependent processes.

Caption: ACBC HCl antagonism at the NMDA receptor glycine site.

Applications in Research and Drug Development

ACBC hydrochloride's unique properties make it a versatile compound with broad applications.

Pharmaceutical and Peptide Synthesis

As a constrained amino acid, ACBC is an attractive building block for designing peptides and small molecule drugs.[3][7] Incorporating it into a peptide backbone forces a specific turn or conformation. This is a key strategy in drug design to:

-

Increase Receptor Affinity: By pre-organizing the molecule into the bioactive conformation.

-

Enhance Metabolic Stability: The non-natural structure can resist degradation by proteases.

-

Improve Selectivity: The rigid structure can prevent binding to off-target receptors.

It is widely used in the synthesis of drug intermediates, particularly for molecules targeting the central nervous system.[2][3]

Positron Emission Tomography (PET) Imaging in Oncology

A groundbreaking application for ACBC is in oncological imaging using PET. Cancer cells exhibit upregulated metabolism and often have a high demand for amino acids to fuel proliferation and protein synthesis.[8] This biological hallmark can be exploited for imaging.

A synthetic derivative of ACBC, known as Fluciclovine F-18 (brand name Axumin), or [¹⁸F]-FACBC, is a radiolabeled amino acid analog approved for PET imaging.[9] It is actively transported into cancer cells primarily via Alanine, Serine, and Cysteine-preferring (ASCT2) and L-type (LAT1) amino acid transporters. The radiolabel allows for the visualization and quantification of areas with high amino acid uptake, which is characteristic of many cancers.

Key Clinical Uses:

-

Recurrent Prostate Cancer: [¹⁸F]-FACBC PET/CT is highly effective in detecting recurrent prostate cancer, especially in patients with rising PSA levels after initial therapy.[10]

-

Brain Tumors: Radiolabeled ACBC (e.g., ¹¹C-ACBC) has shown advantages over traditional FDG-PET for detecting recurrent brain tumors, offering a better tumor-to-background signal.[11]

-

Multiple Myeloma: Emerging research suggests [¹⁸F]-FACBC is a promising agent for imaging multiple myeloma, a cancer of plasma cells that produce large quantities of amino acid-rich proteins.[8][9]

PET Imaging Workflow

The process from tracer synthesis to clinical decision-making is a multi-step, self-validating system.

Caption: Standardized workflow for [18F]-FACBC PET/CT imaging.

Comparative PET Tracer Data in Recurrent Brain Tumors

| Parameter | 1-[(11)C]-ACBC | 2-[(18)F]-FDG | Reference |

| Detection Rate | 19/20 tumors | 13/19 tumors | [11] |

| Tumor-to-Gray Matter Ratio (Avg.) | 5.0 | 0.5 | [11] |

This data clearly demonstrates the superior contrast of ACBC-based tracers for this application, a direct result of lower background uptake in normal brain tissue compared to the glucose analog FDG.[11]

Conclusion and Future Outlook

1-Aminocyclobutanecarboxylic acid hydrochloride is more than a simple chemical reagent; it is a key enabling tool in modern science. Its constrained cyclic structure provides a unique platform for specific molecular interactions, leading to profound applications as a neuropharmacological probe and a structural motif in drug design. Furthermore, its role as a precursor to advanced PET imaging agents has transformed the diagnostic landscape for several cancers. Future research will likely focus on developing novel ACBC derivatives with even greater receptor subtype selectivity and on expanding the clinical applications of FACBC-PET to other malignancies characterized by high amino acid turnover.

References

- 1-Aminocyclobutanecarboxylic acid HCl - CymitQuimica.

- 1-AMINO CYCLOBUTANE CARBOXYLIC ACID HYDROCHLORIDE - ChemBK.

- 1-Aminocyclobutanecarboxylic Acid Hydrochloride | 98071-16-0 - ChemicalBook.

- 1-Amino-cyclobutane carboxylic acid hydrochloride - Chem-Impex.

- 1-Aminocyclobutanecarboxylic Acid Hydrochloride CAS#: 98071-16-0 - ChemicalBook.

- Positron Emission Tomography (PET) with 1-Aminocyclobutane-1-[(11)C]carboxylic Acid (1-[(11)C]-ACBC) for Detecting Recurrent Brain Tumors - PubMed.

- Good Price CAS:98071-16-0 | 1-Amino-1-cyclobutanecarboxylic Acid Hydrochloride for Sale - ALFA CHEMICAL.

- 1-Aminocyclobutanecarboxylic Acid Hydrochloride | C5H10ClNO2 | CID 11321048 - PubChem.

- N-Boc-1-aminocyclobutanecarboxylic acid synthesis - ChemicalBook.

- 1-amino-1-cyclobutane carboxylic acid hydrochloride | Drug Inform

- Anti-[18F] FACBC (FACBC) PET-CT and multiparametric MR (mp-MR)

- Initial evaluation of [18F]-FACBC for PET imaging of multiple myeloma - ResearchG

- 1-Amino-1-cyclobutanecarboxylic acid 97 22264-50-2 - Sigma-Aldrich.

- 1-Amino-cyclobutane carboxylic acid hydrochloride | CAS 98071-16-0 - Santa Cruz Biotechnology.

- Initial evaluation of [18F]-FACBC for PET imaging of multiple myeloma - PMC - NIH.

- 1-Amino-1-cyclobutanecarboxylic acid 97 22264-50-2 - Sigma-Aldrich.

- Understanding 1-Aminocyclobutanecarboxylic Acid: A Key Pharma Intermedi

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1-Aminocyclobutanecarboxylic Acid Hydrochloride CAS#: 98071-16-0 [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chembk.com [chembk.com]

- 5. 1-Aminocyclobutanecarboxylic acid HCl | CymitQuimica [cymitquimica.com]

- 6. 1-amino-1-cyclobutane carboxylic acid hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. 1-Aminocyclobutanecarboxylic Acid Hydrochloride | 98071-16-0 [chemicalbook.com]

- 8. Initial evaluation of [18F]-FACBC for PET imaging of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Positron Emission Tomography (PET) with 1-Aminocyclobutane-1-[(11)C]carboxylic Acid (1-[(11)C]-ACBC) for Detecting Recurrent Brain Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Safety and Handling of 1-Aminocyclobutanecarboxylic Acid Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals